molecular formula C24H16ClN3O3 B250997 5-(4-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

5-(4-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B250997
M. Wt: 429.9 g/mol
InChI Key: NMSXPXMGVJMTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxazolo[4,5-b]pyridine moiety, and a furamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct C–H bond functionalization methodology. This method allows for the construction of the tricyclic scaffold and subsequent functionalization at specific positions . The reaction conditions often include the use of various (hetero)aryl iodides and palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the preservation of the chlorine atom on the pyridine moiety offers a late-stage substitution site, which is advantageous for drug design and development .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

5-(4-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, the oxazolo[4,5-b]pyridine moiety may interact with nucleic acids or proteins, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorophenyl group and the furamide structure enhances its versatility and potential for various applications.

Properties

Molecular Formula

C24H16ClN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C24H16ClN3O3/c1-14-13-16(24-28-22-20(31-24)3-2-12-26-22)6-9-18(14)27-23(29)21-11-10-19(30-21)15-4-7-17(25)8-5-15/h2-13H,1H3,(H,27,29)

InChI Key

NMSXPXMGVJMTHT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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